physicochemical properties of H-Arg-Ser-Arg-OH
physicochemical properties of H-Arg-Ser-Arg-OH
An In-depth Technical Guide to the Physicochemical Properties of H-Arg-Ser-Arg-OH
Abstract
The tripeptide H-Arg-Ser-Arg-OH is a short peptide sequence that serves as a motif in various biologically active larger peptides and proteins.[1] Its structure, rich in arginine residues, imparts distinct physicochemical properties that are critical for its function, synthesis, and handling in research and drug development settings. This guide provides a comprehensive overview of these properties, including its molecular characteristics, solubility, and stability. Furthermore, it details standardized experimental protocols for its synthesis, purification, and stability assessment, offering a foundational resource for researchers.
Core Physicochemical Properties
The physicochemical characteristics of H-Arg-Ser-Arg-OH are largely dictated by its amino acid composition. The presence of two basic arginine residues and a polar serine residue defines its behavior in various chemical environments.
Quantitative Data Summary
The key quantitative properties of H-Arg-Ser-Arg-OH are summarized in the table below. These values are fundamental for experimental design, including buffer selection, purification strategies, and dosage calculations.
| Property | Value | Method of Determination |
| Molecular Formula | C₁₅H₃₁N₉O₅ | Theoretical Calculation |
| Molecular Weight | 417.46 g/mol | Theoretical Calculation |
| Isoelectric Point (pI) | ~12.0 | Calculation based on pKa values[2] |
| Net Charge at pH 7.0 | +2 | Calculation based on pKa values[2] |
| Amino Acid Sequence | Arg-Ser-Arg | N/A |
Note: The isoelectric point is an estimated value calculated using the pKa values of the terminal groups and amino acid side chains. It indicates the pH at which the peptide carries no net electrical charge.[2][3]
Solubility
The solubility of a peptide is critically influenced by its amino acid sequence, particularly its overall charge and hydrophobicity.
-
Charge-Based Solubility : H-Arg-Ser-Arg-OH has a calculated net positive charge of +2 at neutral pH due to the two arginine residues (pKa ≈ 12.5-13.2) and the N-terminal amino group (pKa ≈ 9.1-9.7), with only one negative charge from the C-terminal carboxyl group (pKa ≈ 2.2-2.3). Peptides with a net positive charge are classified as basic.
-
Recommended Solvents : As a basic peptide, H-Arg-Ser-Arg-OH is predicted to be soluble in aqueous solutions. For challenging cases, solubility can be improved by first dissolving the peptide in a small amount of an acidic solvent, such as 10% acetic acid, before diluting with the desired buffer. It may also be soluble in phosphate-buffered saline (PBS) at a pH of 7.0–7.4, provided the desired concentration is not excessively high (e.g., ≤1 mg/mL).
Stability
Peptide stability is essential for its biological activity and shelf-life, both in solid form and in solution. Degradation can occur via several pathways, including enzymatic cleavage, hydrolysis, and oxidation.
-
Enzymatic Degradation : Due to the presence of arginine, the peptide is susceptible to cleavage by proteases such as trypsin, which specifically cleaves at the C-terminal side of arginine and lysine residues. This is a primary concern for in vivo applications, as serum contains numerous proteases.
-
Chemical Stability : Peptides containing serine can be susceptible to hydrolysis, which can lead to cleavage of the peptide chain. Arginine residues themselves are generally stable, though peptides with a high proportion of charged residues can be hygroscopic and should be stored in a desiccator.
-
Storage Recommendations : To ensure long-term stability, lyophilized H-Arg-Ser-Arg-OH should be stored at -20°C or -80°C. Once dissolved, the peptide solution should be aliquoted and stored frozen to minimize freeze-thaw cycles, which can degrade the peptide.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and stability analysis of H-Arg-Ser-Arg-OH, reflecting standard practices in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like H-Arg-Ser-Arg-OH. The process involves the stepwise addition of protected amino acids to a growing chain anchored to a solid resin support.
Materials:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Ser(tBu)-OH
-
Rink Amide or Wang resin
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
Methodology:
-
Resin Preparation : Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Arg) :
-
If using a pre-loaded Wang resin with Serine, skip to step 4. Otherwise, couple Fmoc-Arg(Pbf)-OH to the resin.
-
Activate Fmoc-Arg(Pbf)-OH with HBTU/HOBt and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection :
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Ser) :
-
Activate Fmoc-Ser(tBu)-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
-
Iterative Cycles : Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for the final Arginine residue (Fmoc-Arg(Pbf)-OH).
-
Final Deprotection : Perform a final Fmoc deprotection as described in step 3.
-
Cleavage and Side-Chain Deprotection :
-
Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step removes the peptide from the resin and cleaves the side-chain protecting groups (Pbf and tBu).
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Purification by RP-HPLC
The crude peptide obtained after cleavage must be purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile (ACN)
-
Crude peptide dissolved in Solvent A
Methodology:
-
Sample Preparation : Dissolve the crude peptide in a minimal amount of Solvent A.
-
Injection : Inject the sample onto the equilibrated C18 column.
-
Elution : Apply a linear gradient of Solvent B (e.g., 5% to 60% over 30 minutes) to elute the peptide. The highly polar H-Arg-Ser-Arg-OH will elute at a low concentration of acetonitrile.
-
Detection : Monitor the elution profile at 214 nm or 280 nm.
-
Fraction Collection : Collect the fractions corresponding to the main peptide peak.
-
Analysis : Confirm the purity and identity of the collected fractions using mass spectrometry.
-
Lyophilization : Freeze-dry the pure fractions to obtain the final peptide as a white powder.
Serum Stability Assay
This protocol provides a method to determine the half-life of H-Arg-Ser-Arg-OH in a biological matrix like human serum.
Materials:
-
Pure H-Arg-Ser-Arg-OH peptide stock solution
-
Human serum
-
Incubator at 37°C
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC system
Methodology:
-
Incubation : Add the peptide stock solution to pre-warmed human serum to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.
-
Time Points : At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Quenching : Immediately stop the enzymatic reactions by adding the aliquot to an equal volume of the quenching solution.
-
Protein Precipitation : Centrifuge the samples to precipitate the serum proteins.
-
Analysis : Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculation : Calculate the percentage of peptide remaining at each time point relative to the T=0 sample to determine the degradation profile and half-life.
Biological Context and Applications
H-Arg-Ser-Arg-OH is identified as a motif within the larger RSRR sequence, which is involved in regulating the trafficking of receptors like GABA(B) within the cell's secretory pathway. The high density of positive charge conferred by arginine residues is a common feature in cell-penetrating peptides and antimicrobial peptides. The guanidinium group of arginine is particularly effective at interacting with the negatively charged phosphate groups on cell membranes, facilitating cellular uptake or disruption. Therefore, understanding the fundamental physicochemical properties of this tripeptide is crucial for researchers designing larger, arginine-rich peptides for therapeutic or research applications.
